N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that includes a benzofuran moiety, which is known for its biological activity, particularly in pharmaceuticals.
The compound can be synthesized through various chemical methods that involve multiple steps and specific reagents. Its synthesis has been documented in scientific literature, highlighting its relevance in research and development.
This compound belongs to the class of carboxamides and is characterized by the presence of a chlorophenyl group and a hydroxyl group. The benzofuran structure contributes to its classification as a heterocyclic compound.
The synthesis of N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves several key steps:
The synthetic routes may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields. Catalysts may also be employed to facilitate certain reactions.
The molecular formula for N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is .
Property | Value |
---|---|
Molecular Weight | 300.35 g/mol |
IUPAC Name | N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide |
InChI Key | JYDJOIIFNGNVOP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=NC=C3 |
The structure features a hydroxyl group and a carboxamide functional group that are crucial for its biological activity.
N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions:
The reactivity of this compound allows it to serve as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical transformations.
The mechanism of action for N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The binding affinity to these targets can lead to modulation of their activity:
The physical properties include:
The chemical properties include:
N-(2-chlorophenyl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several potential applications:
Research continues into its therapeutic potential and industrial applications as scientists explore its properties further.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: